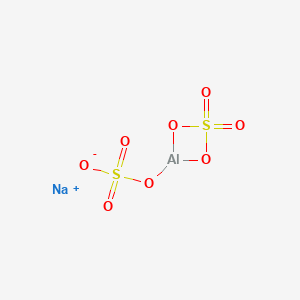
N-Fluorbenzolsulfonimid
Übersicht
Beschreibung
N-Fluorbenzolsulfonimid ist ein vielseitiges und weit verbreitetes Reagenz in der organischen Synthese. Es wird hauptsächlich für die direkte Fluorierung und Aminierung aromatischer und heteroaromatischer Verbindungen eingesetzt. Diese Verbindung ist bekannt für ihre Stabilität, Milde und hohe Löslichkeit, was sie zu einer beliebten Wahl bei verschiedenen chemischen Transformationen macht .
Wissenschaftliche Forschungsanwendungen
N-Fluorbenzolsulfonimid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Rolle als elektrophiles Fluorierungs- und AminierungsmittelDieser Prozess beinhaltet oft die Bildung von Zwischenkomplexen mit Übergangsmetallen, die dazu beitragen, die reaktiven Spezies zu stabilisieren und die gewünschten Transformationen zu fördern .
Wirkmechanismus
Target of Action
N-Fluorobenzenesulfonimide (NFSI) primarily targets (hetero)aromatic C–H bonds . It is used as a reagent for the direct fluorination and amination of these bonds . The compound’s role is to introduce fluorine into neutral organic molecules and to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .
Mode of Action
The interaction of NFSI with its targets involves several steps . First, there is an oxidative addition of Pd(0) to the N–F bond of NFSI to form an intermediate . This is followed by coordination of the Pd(II) complex to the anilide to provide another intermediate . Electrophilic palladation of this intermediate results in a dearomatized spiro-palladacycle intermediate . Amination of this intermediate with –N(SO2Ph)2 forms another intermediate, and finally, hydrogen elimination from this intermediate gives the target product .
Biochemical Pathways
NFSI affects the biochemical pathways involving the direct fluorination and amination of (hetero)aromatic C–H bonds . The downstream effects include the formation of fluoroarenes, which are important structural motifs in medicinal chemistry . These fluoroarenes display a broad spectrum of biological and pharmacological activities, including anticancer, antibacterial, antidepressant, anticonvulsant, antipsychotic, and antiemetic activities .
Pharmacokinetics
It is known that nfsi is a mild, stable, and highly soluble crystalline solid , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of NFSI’s action include the formation of fluoroarenes . These compounds have various biological and pharmacological activities, as mentioned above . In addition, NFSI can also be used as an amination reagent in various transformations of aliphatic and aromatic compounds .
Action Environment
The action, efficacy, and stability of NFSI can be influenced by environmental factors such as temperature . For example, direct C–H amination of a diverse range of arenes, including N- and S-heteroarenes, with NFSI can be achieved at or below room temperature . The presence of a catalyst, such as a Pd(II) complex, and a co-catalyst, such as Ag(bipy)2ClO4, in MeCN, is also necessary for the reaction .
Biochemische Analyse
Biochemical Properties
N-Fluorobenzenesulfonimide plays a crucial role in biochemical reactions as an electrophilic fluorinating agentFor instance, it has been used in palladium-catalyzed enantioselective fluorination reactions, where it interacts with palladium complexes to achieve high selectivity and yield . Additionally, N-Fluorobenzenesulfonimide can fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions . These interactions are essential for the synthesis of fluorinated compounds, which are valuable in pharmaceutical and agrochemical industries.
Cellular Effects
N-Fluorobenzenesulfonimide influences various cellular processes by modifying the chemical structure of biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by introducing fluorine atoms into key biomolecules. For example, the fluorination of aromatic compounds can alter their biological activity, leading to changes in cell function . The compound’s ability to modify proteins and enzymes can impact cellular processes such as signal transduction and metabolic pathways, ultimately affecting cell behavior and function.
Molecular Mechanism
The molecular mechanism of N-Fluorobenzenesulfonimide involves its role as an electrophilic fluorinating agent. It exerts its effects by forming covalent bonds with nucleophilic sites on biomolecules. The process typically involves the oxidative addition of palladium to the N-F bond of N-Fluorobenzenesulfonimide, followed by coordination with the target substrate . This interaction facilitates the transfer of the fluorine atom to the substrate, resulting in the formation of fluorinated products. The compound can also act as a strong oxidant, promoting reductive elimination from transition metals and enabling various chemical transformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Fluorobenzenesulfonimide can change over time due to its stability and degradation properties. The compound is known for its stability under standard storage conditions, which allows for consistent performance in biochemical reactions . Prolonged exposure to light and air can lead to degradation, affecting its reactivity and efficacy. Long-term studies have shown that N-Fluorobenzenesulfonimide maintains its fluorinating ability over extended periods, making it a reliable reagent for biochemical research .
Dosage Effects in Animal Models
The effects of N-Fluorobenzenesulfonimide vary with different dosages in animal models. At low doses, the compound can effectively fluorinate target biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without inducing toxicity . These findings highlight the importance of optimizing dosage levels for safe and effective use in biochemical research.
Metabolic Pathways
N-Fluorobenzenesulfonimide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modifying key biomolecules involved in metabolic processes . For example, the compound’s ability to fluorinate aromatic compounds can impact the activity of enzymes involved in aromatic amino acid metabolism. Additionally, N-Fluorobenzenesulfonimide can interact with cofactors such as NADH and FADH2, affecting their redox states and influencing cellular energy metabolism .
Transport and Distribution
Within cells and tissues, N-Fluorobenzenesulfonimide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to bind to proteins and enzymes can influence its distribution and availability for biochemical reactions. Additionally, N-Fluorobenzenesulfonimide’s solubility in various solvents allows for efficient transport across cell membranes, enhancing its accessibility to target biomolecules .
Subcellular Localization
The subcellular localization of N-Fluorobenzenesulfonimide is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, N-Fluorobenzenesulfonimide may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Additionally, its ability to modify proteins and enzymes can affect their subcellular localization and activity, further impacting cellular function .
Vorbereitungsmethoden
N-Fluorbenzolsulfonimid kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Benzolsulfonimid mit elementarem Fluor oder anderen Fluorierungsmitteln unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird in einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern . Industrielle Produktionsverfahren beinhalten oft großtechnische Reaktionen unter Verwendung von Spezialausrüstung, um Sicherheit und Effizienz zu gewährleisten .
Analyse Chemischer Reaktionen
N-Fluorbenzolsulfonimid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Fluorierung: Es wird als elektrophiles Fluorierungsmittel verwendet, um Fluoratome in organische Moleküle einzuführen.
Wichtige Produkte, die aus diesen Reaktionen entstehen, sind fluorierte und aminierte aromatische Verbindungen, die wertvolle Zwischenprodukte in der pharmazeutischen Industrie und in der Agrochemie sind .
Vergleich Mit ähnlichen Verbindungen
N-Fluorbenzolsulfonimid wird mit anderen elektrophilen Fluorierungsmitteln wie N-Fluorpyridiniumsalzen und Xenondifluorid verglichen. Während diese Verbindungen ebenfalls als Quellen für elektrophiles Fluor dienen, wird this compound aufgrund seiner Stabilität, einfachen Handhabung und milden Reaktionsbedingungen oft bevorzugt . Ähnliche Verbindungen umfassen:
- N-Fluorpyridiniumsalze
- Xenondifluorid
- N-Fluorbenzolsulfonamid
Jede dieser Verbindungen hat ihre eigenen Vor- und Nachteile, aber this compound zeichnet sich durch seine Vielseitigkeit und breite Anwendbarkeit in verschiedenen chemischen Transformationen aus .
Eigenschaften
IUPAC Name |
N-(benzenesulfonyl)-N-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKHFSNWQCZBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343177 | |
| Record name | N-Fluorobenzenesulfonimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133745-75-2 | |
| Record name | N-Fluorobenzenesulfonimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133745-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Fluorobenzenesulfonimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133745752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Fluorobenzenesulfonimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonamide, N-fluoro-N-(phenylsulfonyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-FLUOROBENZENESULFONIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TGL3A00I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















